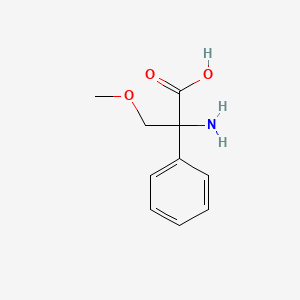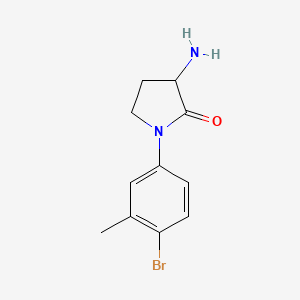
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it is structurally similar to other compounds in the pyrrolidin-2-one class, which are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases3.
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives has been a topic of interest in organic chemistry. Various methods have been developed, including the N-heterocyclization of primary amines with diols4. However, specific synthesis methods for 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not readily available in the literature.Molecular Structure Analysis
The molecular structure of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is not explicitly provided in the search results. However, the InChI codes provided for similar compounds can give an idea about its structure15.Chemical Reactions Analysis
Specific chemical reactions involving 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not mentioned in the search results. However, pyrrolidin-2-one derivatives are known to participate in various chemical reactions, including C(sp3)-H alkylation and arylation of amides and thioethers4.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not explicitly mentioned in the search results. However, similar compounds like 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one have a molecular weight of 254.13 and a melting point of 84-86°C1.Applications De Recherche Scientifique
Synthesis of Novel Compounds
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is employed as a key intermediate in synthesizing various novel compounds. For instance, it plays a crucial role in the synthesis of potent antitumor agents. One such application involves the development of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, showcasing potent antitumor activity in vitro and in vivo, particularly against cells expressing folate receptors and the proton-coupled folate transporter (Wang et al., 2011).
Antibiotic Development
In the field of antibiotic research, derivatives of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one have been utilized. A notable example is its use in the preparation of premafloxacin, a candidate antibiotic for treating pathogens of veterinary importance (Fleck et al., 2003).
Catalysis and Ligand Design
The compound is also significant in catalysis and ligand design. For example, it has been employed in the synthesis of a highly active palladium catalyst for Suzuki-Type C−C Coupling, demonstrating the role of pyrrole derivatives in facilitating critical chemical reactions (Mazet & Gade, 2001).
Biological Evaluation
Biological evaluation of derivatives of this compound has also been explored. In medicinal chemistry, new substituted pyrrolidine-3,4-diol derivatives have been synthesized and evaluated for their potential in inhibiting the growth of human tumor cells, indicating its importance in cancer research (Fiaux et al., 2005).
Material Science Applications
In material science, derivatives of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one have been used in synthesizing polyimides with specific properties. These polyimides demonstrate exceptional thermal stability, mechanical strength, and optical properties, making them suitable for high-performance applications (Yan et al., 2011).
Safety And Hazards
The specific safety and hazards of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not mentioned in the search results. However, similar compounds like 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one have been labeled with the GHS07 pictogram, indicating that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled1.
Orientations Futures
The future directions for the study and application of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not explicitly mentioned in the search results. However, given the interest in pyrrolidin-2-one derivatives in medicinal chemistry, further research into the properties and potential applications of this compound could be beneficial3.
Propriétés
IUPAC Name |
3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDWMELKKNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






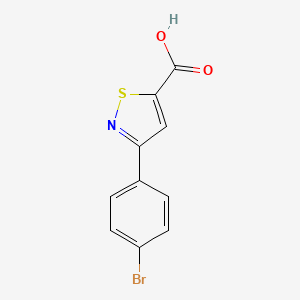

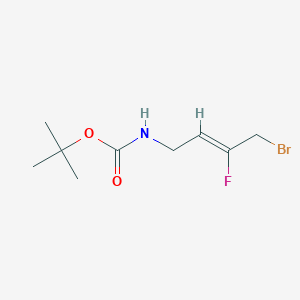
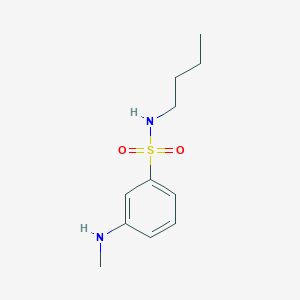
![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)


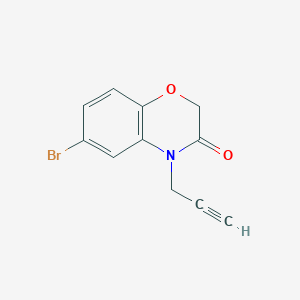
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
